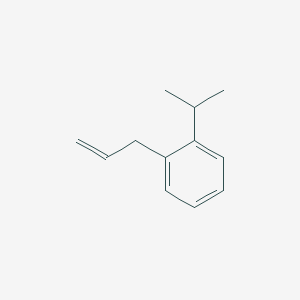

3-(2-Isopropylphenyl)-1-propene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAKNNKATUEICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267734 | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-06-0 | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 3-(2-Isopropylphenyl)-1-propene Analogues

The construction of the this compound scaffold and its analogues necessitates sophisticated synthetic strategies capable of overcoming the steric hindrance imposed by the ortho-isopropyl group. Researchers have successfully employed a variety of modern synthetic methods to achieve this goal.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, providing efficient and selective routes to a wide array of organic molecules. Palladium and ruthenium-based catalysts have proven particularly effective in the synthesis of substituted propenes.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstone methodologies for the synthesis of aryl-alkene frameworks.

The Heck reaction provides a direct method for the vinylation of aryl halides. In the context of synthesizing this compound analogues, this reaction would typically involve the coupling of an ortho-isopropyl-substituted aryl halide (e.g., 1-bromo-2-isopropylbenzene) with propene or an allyl alcohol. The reaction is generally tolerant of various functional groups, although the steric bulk of the ortho-isopropyl group can influence reaction rates and yields. The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing the reaction conditions.

| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | 1-Bromo-2,5-diisopropylbenzene | Methyl acrylate | Et₃N | - | 79 | organic-chemistry.org |

| Pd(PPh₃)₄ | Bromobenzene | Propene | Et₃N | - | - | scispace.com |

The Suzuki-Miyaura coupling offers another versatile route, involving the reaction of an organoboron compound with an organic halide. For the synthesis of the target molecule, this could entail the coupling of 2-isopropylphenylboronic acid with an allyl halide (e.g., allyl bromide) in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive method. The choice of ligand is critical in facilitating the cross-coupling with sterically hindered substrates.

| Palladium Catalyst | Ligand | Aryl Boronic Acid | Allyl Halide | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ | SPhos | Phenylboronic acid | Allyl acetate | K₃PO₄ | Toluene | High |

| Pd(OAc)₂ | P(t-Bu)₃ | Arylboronic acids | Allyl acetate | K₂CO₃ | Dioxane | Good to Excellent |

This table illustrates general conditions for Suzuki-Miyaura couplings of arylboronic acids with allylic partners. Specific data for 2-isopropylphenylboronic acid is not provided in the general literature.

Ruthenium catalysts have gained prominence in C-H activation and directed functionalization reactions. Carboxylate-directed C–H allylation using ruthenium catalysts provides a regioselective method for introducing an allyl group at the ortho position of benzoic acids. scispace.comrsc.orgnih.gov This strategy involves the reaction of a substituted benzoic acid with an allyl alcohol or ether in the presence of a catalyst like [Ru(p-cymene)Cl₂]₂. scispace.comrsc.orgnih.gov Subsequent decarboxylation would yield the desired this compound. This approach offers a step-economical route by utilizing a directing group that can be removed later.

| Catalyst | Directing Group | Arene | Allyl Source | Solvent | Temperature (°C) |

| [Ru(p-cymene)Cl₂]₂ | Carboxylate | Benzoic acids | Allyl alcohols/ethers | 2,2,2-Trichloroethanol | 50 |

This table outlines the general conditions for Ruthenium-catalyzed ortho-C-H allylation.

Olefin Metathesis Approaches for Substituted Propenes

Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium-based complexes such as Grubbs catalysts, is a powerful technique for the synthesis of substituted alkenes. organic-chemistry.org To synthesize this compound, a cross-metathesis reaction between 2-isopropylstyrene (2-vinylcumene) and ethene could be envisioned. This reaction would lead to the desired product and ethylene as a byproduct. The equilibrium of the reaction can be driven towards the product by using an excess of ethene or by removing the ethylene byproduct. The choice of the Grubbs catalyst generation (First, Second, or Third) can significantly impact the efficiency and selectivity of the reaction, especially with sterically demanding substrates.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Remarks |

| Grubbs I or II | 2-Isopropylstyrene | Ethene | Dichloromethane | Expected to yield the target compound. |

| Hoveyda-Grubbs | 2-Vinylbenzylamines | - | - | Used in the synthesis of catalyst precursors. beilstein-journals.org |

Directed Alkylation and Arylation Reactions

Directed C-H functionalization has emerged as a highly efficient strategy for the selective introduction of functional groups at specific positions in a molecule, guided by a directing group. For the synthesis of this compound analogues, a directing group on the cumene scaffold could be used to introduce an allyl group at the ortho position. Various directing groups, such as amides or carboxylates, can be employed in conjunction with transition metal catalysts (e.g., ruthenium, rhodium, or palladium) to achieve high regioselectivity. scispace.comrsc.orgnih.gov

For instance, a carboxylate group can direct the ortho-allylation of a benzoic acid derivative using a ruthenium catalyst and an allyl alcohol or ether as the allylating agent. scispace.comrsc.orgnih.gov Subsequent removal of the directing group would afford the desired product. This approach offers an atom- and step-economical pathway to ortho-functionalized arenes.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral, non-racemic derivatives of this compound is of considerable interest for applications in asymmetric synthesis and materials science. Asymmetric allylic alkylation (AAA) is a prominent method for the enantioselective formation of C-C bonds at an allylic position.

Palladium-catalyzed asymmetric allylic alkylation, often referred to as the Tsuji-Trost reaction, is a well-established method for the enantioselective synthesis of chiral allylic compounds. This reaction typically involves the reaction of a soft nucleophile with a π-allylpalladium complex generated in situ from an allylic substrate (e.g., an acetate or carbonate). To synthesize a chiral derivative of this compound, a nucleophile derived from 2-isopropylbenzene could be reacted with an achiral allyl electrophile in the presence of a chiral palladium catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.

| Catalyst System | Nucleophile | Allyl Electrophile | Chiral Ligand | Enantiomeric Excess (ee) |

| Pd(0) / Chiral Phosphine (B1218219) | 2-Isopropylphenyl organometallic | Allyl acetate | Trost ligand, etc. | Potentially high |

This table presents a conceptual approach to the stereoselective synthesis. Specific examples for this substrate are not widely reported.

Mechanistic Elucidation of Formation Reactions

Understanding the underlying mechanisms of these synthetic routes is paramount for optimizing reaction conditions and achieving the desired chemical transformation efficiently and selectively. The formation of the target molecule hinges on the nuanced interplay of electronic and steric effects within the reactive intermediates.

Carbon-Carbon Bond Formation Mechanisms

The construction of the aryl-alkyl bond in this compound is accomplished through fundamentally different mechanistic steps depending on the chosen synthetic protocol.

Grignard Reaction Mechanism: This long-standing method relies on the generation of a highly nucleophilic organometallic species. The process begins with the reaction of an aryl halide, such as 2-bromoisopropylbenzene, with magnesium metal in an anhydrous ether solvent to form 2-isopropylphenylmagnesium bromide. mnstate.eduwisc.edu The mechanism of Grignard reagent formation itself is believed to involve radical intermediates on the magnesium surface. alfredstate.edu The resulting Grignard reagent is characterized by a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the aromatic carbon. youtube.com The key C-C bond-forming step is the subsequent nucleophilic attack of this carbanion on an electrophilic allyl source, typically an allyl halide like allyl bromide. This step proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic carbon of the Grignard reagent displaces the halide leaving group from the terminal carbon of the allyl substrate. wisc.eduyoutube.com

Palladium-Catalyzed Heck Reaction Mechanism: The Heck reaction provides a powerful means of coupling aryl halides with alkenes. organic-chemistry.org The synthesis of this compound via this method would involve the reaction of a 2-isopropylphenyl halide (e.g., bromide or iodide) with propene gas in the presence of a palladium catalyst and a base. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-isopropylphenyl halide, forming a square planar Aryl-Pd(II)-Halide complex.

Migratory Insertion (Carbopalladation): The propene molecule coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the carbons of the double bond, forming a new carbon-carbon σ-bond and an alkyl-palladium intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated and transferred to the palladium center. This step forms the final alkene product and a hydrido-palladium complex.

Reductive Elimination: The base present in the reaction mixture facilitates the removal of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst to continue the cycle. libretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that can be adapted for allylic arylation. In this context, the reaction would couple an allyl electrophile (e.g., allyl acetate or carbonate) with a 2-isopropylphenylboronic acid or its ester derivative. This reaction is also driven by a Pd(0)/Pd(II) catalytic cycle, often referred to as the Tsuji-Trost reaction when applied to allylic systems. organic-chemistry.orgwikipedia.org

Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate to form a characteristic η³-π-allylpalladium(II) complex, with the expulsion of the leaving group (e.g., acetate). wikipedia.orgyoutube.com

Transmetalation: The organoboron reagent (2-isopropylphenylboronic acid), activated by a base (such as a carbonate or phosphate), transfers the 2-isopropylphenyl group to the palladium center, forming an aryl-π-allylpalladium(II) intermediate. nih.gov

Reductive Elimination: The final step involves the coupling of the aryl and allyl moieties bound to the palladium. This forms the desired C-C bond in this compound and regenerates the Pd(0) catalyst. nih.gov

Regiochemical Control in Synthesis

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the C-C bond formation to avoid the creation of unwanted isomers, such as 1-(2-isopropylphenyl)-1-propene.

Control in Grignard Reactions: The Grignard reaction generally offers excellent regiochemical control in this specific transformation. The SN2 attack of the 2-isopropylphenylmagnesium bromide nucleophile occurs exclusively at the terminal (γ) carbon of the allyl bromide electrophile. This is due to the lower steric hindrance at the terminal CH₂ group compared to the internal CH group of the allyl system. Allylic rearrangement of the electrophile is not a common competing pathway under typical Grignard conditions, leading cleanly to the desired "linear" product.

Control in Heck Reactions: Regioselectivity in the Heck reaction is more complex and highly dependent on reaction conditions. buecher.de The outcome is determined during the migratory insertion step. The aryl group can add to either the terminal carbon (C1) of propene to give a linear alkyl-palladium intermediate, or to the internal carbon (C2) to give a branched intermediate.

Neutral Pathway: With traditional palladium-phosphine catalysts, steric effects typically dominate, favoring the addition of the aryl group to the less substituted terminal carbon of the propene. Subsequent β-hydride elimination then predominantly yields the terminal alkene, which is the desired product.

Cationic Pathway: The use of bidentate phosphine ligands or conditions that favor a cationic palladium intermediate can alter this selectivity, sometimes favoring the formation of the branched isomer. nih.gov The electronic nature of the alkene substituent is also a key factor; electron-withdrawing groups strongly favor terminal arylation, but the methyl group of propene is weakly electron-donating, which can lead to mixtures of regioisomers without careful catalyst selection. nih.govscispace.com

Table 1: Representative Data on Regioselectivity in Heck Reactions Data shown are for analogous aryl halide and alkene systems to illustrate controlling factors.

| Aryl Halide | Alkene | Catalyst System | Conditions | Ratio (Linear:Branched) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | 1-Octene | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100°C | >95:5 | 85 |

| Iodobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, NMP, 120°C | >98:2 (β-product) | 92 |

| Phenyl triflate | 1-Octene | Pd(OAc)₂ / dppp | Proton Sponge, Dioxane, 100°C | 15:85 | 78 |

Control in Suzuki-Miyaura Couplings: In the context of allylic arylation, regioselectivity is determined by the site of nucleophilic attack on the η³-π-allylpalladium complex. The attack of the 2-isopropylphenyl group can occur at either of the two terminal carbons of the allyl moiety. The outcome is strongly influenced by the electronic and steric properties of the ancillary ligands attached to the palladium center. rsc.orgnih.gov

Steric Control: Bulky phosphine ligands tend to block the more substituted position of the π-allyl intermediate, directing the incoming nucleophile to the less sterically hindered terminus. This steric guidance is a primary tool for favoring the formation of the linear this compound isomer.

Electronic Control: The choice of ligands can also exert electronic effects that modify the charge distribution across the π-allyl system, influencing the site of attack. The interplay between steric and electronic factors allows for a high degree of "ligand-controlled" regioselectivity.

Table 2: Ligand Effects on Regioselectivity in Palladium-Catalyzed Allylic Arylation Data shown are for analogous Suzuki-Miyaura allylic arylation reactions.

| Arylboronic Acid | Allylic Substrate | Pd-Ligand | Base / Solvent | Ratio (Linear:Branched) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic Acid | Allyl Acetate | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | 90:10 | 88 |

| 4-Methoxyphenylboronic Acid | Cinnamyl Acetate | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | >99:1 (γ-attack) | 95 |

| 2-Methylphenylboronic Acid | Allyl Acetate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ / THF | 95:5 | 91 |

Chemical Reactivity and Transformation Studies

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in the propene side chain is an electron-rich region, making it susceptible to attack by electrophiles. quora.comlibretexts.org This reactivity is the basis for a variety of addition reactions that transform the alkene into a saturated functional group.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an E-H bond (where E can be a variety of elements) across the double bond. researchgate.netacs.orgnih.gov These reactions are atom-economical and provide a direct route to functionalized allylic structures. researchgate.netacs.orgnih.gov For an unsymmetrical alkene like 3-(2-Isopropylphenyl)-1-propene, the regioselectivity of the addition is a critical consideration.

The addition of protic acids, such as hydrogen halides (HX), proceeds via an electrophilic addition mechanism. libretexts.orgpressbooks.pub The reaction is initiated by the attack of the π-electrons on the electrophilic hydrogen atom. libretexts.org This leads to the formation of a carbocation intermediate. The stability of this carbocation determines the regiochemical outcome, as described by Markovnikov's rule. libretexts.orgpressbooks.pub In the case of this compound, protonation can occur at either carbon of the double bond.

Path A (Markovnikov Addition): Protonation of the terminal carbon (C3 of the propene chain) results in a secondary carbocation at the benzylic position (C2). This carbocation is significantly stabilized by resonance with the adjacent phenyl ring.

Path B (Anti-Markovnikov Addition): Protonation of the internal carbon (C2) would form a primary carbocation at the terminal carbon (C3), which is considerably less stable.

Consequently, the reaction proceeds almost exclusively through Path A, leading to the Markovnikov product where the nucleophile (X⁻) attacks the benzylic carbon.

| Reaction Type | Reagents | Major Product | Regioselectivity |

| Hydrohalogenation | HCl, HBr, HI | 2-Halo-1-(2-isopropylphenyl)propane | Markovnikov |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-(2-Isopropylphenyl)propan-2-ol | Markovnikov |

| Hydroamination | R₂NH, Acid catalyst | N,N-Dialkyl-1-(2-isopropylphenyl)propan-2-amine | Markovnikov |

| Hydroalkoxylation | ROH, Acid catalyst | 2-Alkoxy-1-(2-isopropylphenyl)propane | Markovnikov |

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. ebsco.comlibretexts.orgadichemistry.com The alkene moiety of this compound can participate in several types of pericyclic reactions, most notably as a component in cycloadditions and ene reactions.

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the propene group can act as a dienophile, reacting with a conjugated diene. ebsco.com However, simple alkenes are often poor dienophiles unless activated by electron-withdrawing groups, so forcing conditions (high temperature or pressure) may be required.

Ene Reaction: The ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). libretexts.org this compound can serve as the "ene" component, reacting with a suitable enophile (e.g., maleic anhydride, diethyl azodicarboxylate) to form a new carbon-carbon bond.

Sigmatropic Rearrangements: While less common for this specific structure, related allyl phenyl ethers undergo nih.govnih.gov-sigmatropic rearrangements known as the Claisen rearrangement. msu.edu182.160.97 Under thermal conditions, this compound itself is unlikely to undergo a simple sigmatropic rearrangement, but its derivatives could participate in such transformations.

Reactions of the Ortho-Substituted Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating alkyl substituents: the isopropyl group and the allyl group. vanderbilt.edu

Electrophilic Aromatic Substitution Patterns

In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.orgwikipedia.org The first step, which is rate-determining, involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lkouniv.ac.inmasterorganicchemistry.com The subsequent loss of a proton restores aromaticity. masterorganicchemistry.com

Both the isopropyl and the allyl groups are classified as activating, ortho-, para-directing groups. youtube.com They donate electron density to the ring primarily through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions relative to the substituent. vanderbilt.edu

| Reaction Type | Reagents | Electrophile | Expected Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Mixture of nitro-substituted isomers |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Mixture of bromo-substituted isomers |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Mixture of alkyl-substituted isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Mixture of acyl-substituted isomers |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Mixture of sulfonic acid isomers |

Regioselectivity Influenced by Steric and Electronic Effects

With two ortho, para-directing groups present on the ring, the regioselectivity of electrophilic substitution becomes a competition between their directing effects and steric hindrance. The substituents are ortho to each other (at positions 1 and 2).

Electronic Effects: Both the allyl (position 1) and isopropyl (position 2) groups activate the positions ortho and para to themselves.

The allyl group activates positions 2, 4, and 6.

The isopropyl group activates positions 1, 3, and 5.

The positions most strongly activated electronically are 3, 4, 5, and 6. Position 2 is already occupied by the isopropyl group, and position 1 by the allyl group.

Steric Effects: The bulky isopropyl group presents a significant steric barrier to electrophilic attack at the adjacent position 3. Attack at position 6 is also hindered, though to a lesser extent, by the allyl group.

Considering these factors, the likely sites of electrophilic attack are positions 4 and 5.

Position 4 is para to the allyl group and meta to the isopropyl group. It is sterically accessible.

Position 5 is para to the isopropyl group and meta to the allyl group. It is also sterically accessible.

The final product distribution will depend on the size of the incoming electrophile. For smaller electrophiles, a mixture of 4- and 5-substituted products is expected. For very bulky electrophiles, substitution at position 4, which is para to the less bulky allyl group, may be favored. The high degree of substitution and steric crowding can also lead to ipso-substitution, where the electrophile replaces one of the existing alkyl groups, although this is generally a minor pathway. chemistrytalk.orgwikipedia.org

Oxidative and Reductive Transformations

The molecule possesses two main sites for redox reactions: the alkene double bond and the benzylic C-H bonds of the isopropyl group. The aromatic ring itself can also be reduced under specific, more forceful conditions.

Oxidative Transformations

The alkene double bond is readily oxidized by various reagents.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup will cleave the double bond, yielding 2-isopropylbenzaldehyde and formaldehyde, which would be further oxidized to formic acid and then carbon dioxide.

Epoxidation: Peroxy acids (e.g., m-CPBA) will react with the alkene to form an epoxide, 2-(2-isopropylbenzyl)oxirane.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ will convert the alkene into a diol, 1-(2-isopropylphenyl)propane-1,2-diol.

The benzylic position of the isopropyl group can also be oxidized under vigorous conditions (e.g., hot, concentrated KMnO₄), which would convert the isopropyl group into a carboxylic acid, leading to 2-allylbenzoic acid, provided the alkene is protected or survives the conditions.

Reductive Transformations

Alkene Reduction: The most common reductive transformation is the catalytic hydrogenation of the alkene double bond. openstax.org Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) under mild conditions will selectively reduce the propene to a propyl group, yielding 1-isopropyl-2-propylbenzene, without affecting the aromatic ring. openstax.org

Aromatic Ring Reduction: The benzene (B151609) ring is resistant to reduction and requires more forcing conditions. openstax.orglibretexts.org

Catalytic Hydrogenation: High pressures and temperatures with catalysts like rhodium on carbon (Rh/C) or platinum are needed to reduce the aromatic ring to a cyclohexane ring, yielding 1-isopropyl-2-propylcyclohexane. openstax.org

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.com It reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. For an alkyl-substituted benzene, the reduction occurs in a way that the alkyl group is on a double bond in the product.

| Transformation | Reagents | Affected Moiety | Product |

| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Alkene | 2-Isopropylbenzaldehyde |

| Epoxidation | m-CPBA | Alkene | 2-(2-Isopropylbenzyl)oxirane |

| Dihydroxylation | OsO₄, NMO | Alkene | 1-(2-Isopropylphenyl)propane-1,2-diol |

| Alkene Reduction | H₂, Pd/C | Alkene | 1-Isopropyl-2-propylbenzene |

| Aromatic Ring Reduction | Na, NH₃(l), EtOH | Phenyl Ring | 1-Isopropyl-2-propyl-1,4-cyclohexadiene |

Selective Oxidation of the Propene Unit

The selective oxidation of the propene unit in allylic compounds is a fundamental transformation in organic synthesis, allowing for the introduction of oxygen-containing functional groups. Key oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The conversion of the alkene to an epoxide is a common objective. This can be achieved using various reagents. For a compound like this compound, a key challenge would be controlling the selectivity, particularly in the presence of the isopropyl group which could offer steric hindrance.

| Oxidizing Agent | Typical Catalyst | Expected Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | 2-((2-isopropyloxiran-2-yl)methyl)benzene |

| Hydrogen peroxide (H₂O₂) | Titanium silicalite-1 (TS-1) | 2-((2-isopropyloxiran-2-yl)methyl)benzene |

| tert-Butyl hydroperoxide (t-BuOOH) | Vanadyl acetylacetonate (VO(acac)₂) | 2-((2-isopropyloxiran-2-yl)methyl)benzene |

Dihydroxylation: The syn-dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Asymmetric dihydroxylation, developed by Sharpless, utilizes a chiral ligand to induce enantioselectivity.

| Reagent | Ligand (for asymmetric version) | Expected Product |

| Osmium tetroxide (OsO₄) | (DHQ)₂PHAL or (DHQD)₂PHAL | 1-(2-isopropylphenyl)propane-2,3-diol |

| Potassium permanganate (KMnO₄) | None | 1-(2-isopropylphenyl)propane-2,3-diol |

Asymmetric Hydrogenation of the Double Bond

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and the reduction of the double bond in this compound would generate a stereocenter. This reaction is typically catalyzed by transition metal complexes containing chiral ligands.

The choice of catalyst is crucial for achieving high enantioselectivity. Rhodium and Ruthenium-based catalysts with chiral phosphine (B1218219) ligands such as BINAP, DuPhos, and Josiphos are commonly employed for the asymmetric hydrogenation of olefins. The steric and electronic properties of the substrate, including the isopropylphenyl group, would significantly influence the catalyst's effectiveness and the stereochemical outcome.

| Catalyst Precursor | Chiral Ligand | Product |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | (R)-1-isopropyl-2-propylbenzene |

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | (S)-1-isopropyl-2-propylbenzene |

| [Ir(COD)Cl]₂ | (R,S)-Josiphos | (R)-1-isopropyl-2-propylbenzene |

Carbon-Hydrogen Bond Functionalization

C-H bond functionalization is a rapidly advancing field that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering more atom-economical synthetic routes. For this compound, there are several potential sites for C-H functionalization, including the aromatic ring, the benzylic position of the isopropyl group, and the allylic position of the propene chain.

Aromatic C-H Functionalization: Directed C-H functionalization of the aromatic ring could be achieved by introducing a directing group. However, without a directing group, regioselectivity can be challenging to control. Palladium, rhodium, and iridium catalysts are often used for these transformations.

Allylic C-H Functionalization: The allylic C-H bonds are activated and can be targeted for functionalization. For instance, allylic oxidation can introduce a hydroxyl or carbonyl group. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, could be adapted for allylic C-H functionalization.

Benzylic C-H Functionalization: The C-H bonds of the isopropyl group are benzylic and thus activated. Selective oxidation or halogenation at this position could be possible using appropriate reagents and conditions.

| Reaction Type | Catalyst/Reagent | Potential Product(s) |

| Aromatic C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Isomeric mixture of arylated products |

| Allylic C-H Oxidation | SeO₂ | 1-(2-isopropylphenyl)prop-2-en-1-ol |

| Benzylic C-H Oxidation | KMnO₄ | 2-(1-hydroxy-1-methylethyl)allylbenzene |

It is important to reiterate that the specific outcomes, yields, and selectivities for these reactions with this compound as the substrate would require dedicated experimental investigation.

Catalytic Applications and Mechanistic Investigations

Role as a Substrate in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions for the transformation of organic molecules. For 3-(2-isopropylphenyl)-1-propene, this includes its potential involvement in olefin oligomerization, enantioselective reactions, and cross-coupling processes.

The oligomerization of light olefins like propene and butene is a significant industrial process for producing synthetic fuels and chemical intermediates, often utilizing homogeneous nickel-based catalysts. researchgate.netneliti.com These reactions typically proceed via a Cossee-Arlman mechanism, involving the insertion of olefin monomers into a metal-hydride or metal-alkyl bond. neliti.com The process can be highly selective towards dimers or higher oligomers depending on the catalyst system and reaction conditions. neliti.commalariaworld.org For instance, the DIMERSOL process employs a Ziegler-Natta type nickel catalyst for propene and butene oligomerization. researchgate.net

While extensive research exists for simple olefins, specific studies detailing the oligomerization or dimerization of this compound are not prevalent in the reviewed literature. However, the principles of olefin oligomerization suggest that this substituted propene could, in theory, undergo similar reactions. The steric bulk of the 2-isopropylphenyl group would likely influence the reaction rate and the regioselectivity of the resulting oligomers. Codimerization reactions of different olefins, such as 1-pentene (B89616) and 1-hexene, have been shown to yield products with a binomial distribution, a behavior that could potentially be observed in reactions involving this compound and other olefins. malariaworld.org

Enantioselective catalysis, particularly asymmetric hydrogenation, is a powerful tool for synthesizing chiral molecules. The hydrogenation of prochiral olefins using chiral transition metal catalysts, such as those based on iridium, rhodium, and palladium, can produce enantiomerically enriched products. idealpublication.inmdpi.comrsc.org

Specific research on the enantioselective hydrogenation of this compound is limited. However, studies on structurally analogous 3,3-diarylpropenes and 3-aryl-1-propenes provide significant insights. For example, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to yield chiral 3,3-diarylpropyl amines with high enantioselectivity (up to 99% ee). idealpublication.in This suggests that this compound, being a 3-aryl-1-propene derivative, is a viable candidate for similar enantioselective transformations. The success of such reactions often depends on the choice of the chiral ligand, which controls the stereochemical outcome of the hydrogenation. idealpublication.indntb.gov.ua

| Substrate (Analogue) | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| 3,3-Diarylallyl Phthalimide | [Ir(COD)Cl]₂ / (R,R,R)-Ph-Phosferrox | Chiral 3,3-Diarylpropyl Amine | 98-99% | idealpublication.in |

| 3-Aryl-2-phosphonomethylpropenoates | Rh / Chiral Ferrocenyl Diphosphine | Chiral Phosphonates | High | dntb.gov.uadoi.org |

This table presents data from analogous reactions on structurally similar compounds to indicate the potential for enantioselective hydrogenation.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are fundamental methods for C-C bond formation. nih.gov These reactions are widely used to synthesize complex molecules, including 1,3-diarylpropenes, from aryl halides and alkenes. nih.gov For instance, the Heck reaction between 2-amidoiodobenzene derivatives and allylbenzenes like estragole (B85927) or eugenol (B1671780) yields o-amido-substituted 1,3-diarylpropene products. nih.gov

While these examples demonstrate the synthesis of 1,3-diarylpropenes, they also imply that molecules like this compound could serve as substrates in related cross-coupling reactions. The terminal alkene functionality is a reactive handle for various palladium-catalyzed processes. Asymmetric cross-coupling reactions of racemic allyl halides with aryl nucleophiles have also been developed, suggesting a pathway to chiral products from similar precursors. rsc.org The mechanism of the Heck reaction typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by olefin insertion and β-hydride elimination to regenerate the catalyst and form the product. nih.gov

Application in Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. The catalytic conversion of biomass-derived molecules like eugenol and anethole, which share structural similarities with this compound, has been explored using various solid catalysts. researchgate.netaip.org

| Reaction | Substrate (Analogue) | Catalyst | Main Product(s) | Reference |

| Isomerization/Deallylation | Eugenol | HY Zeolite | Isoeugenol (B1672232), Guaiacol | researchgate.net |

| Isomerization | Estragole | Hydrotalcites | Anethole | idealpublication.in |

| Acetylation | Eugenol | Functionalized Mesoporous Aluminosilicates | Eugenyl Acetate | mdpi.com |

| Dehydration | Isopropyl Alcohol | CeFeO₃/Silica | Propene | ekb.egekb.eg |

This table shows examples of heterogeneous catalysis on structurally related molecules, suggesting potential applications for this compound.

Deep Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. These studies often involve a combination of experimental techniques and computational modeling. rsc.org

For the types of reactions in which this compound could participate, several mechanistic models are well-established. The Heck reaction, for instance, proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov Nickel-catalyzed [3+2] annulation reactions involving the C-C activation of cyclopropenones have been shown through experimental and computational studies to proceed via an oxidative addition of the cyclopropenone to an enone-ligated nickel complex. rsc.org Similarly, the mechanism of olefin oligomerization catalyzed by nickel complexes is generally accepted to follow the Cossee-Arlman model of chain growth and termination. neliti.com

The characterization of transition states is a key aspect of mechanistic studies, providing insight into the factors that control reactivity and selectivity. Density Functional Theory (DFT) calculations have become an invaluable tool for modeling these transient species. bohrium.comresearchgate.netmdpi.com

Direct DFT studies on catalytic reactions involving this compound are not readily found in the literature. However, DFT has been successfully applied to understand related systems. For example, in the enantioselective transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium complexes, DFT calculations revealed that CH/π attractions between the catalyst's arene ligand and the substrate's aryl group play a crucial role in determining enantioselectivity. nih.gov In the cyclopropanation of styrene, DFT calculations have elucidated the reaction mechanism and the origin of diastereoselectivity. researchgate.net For the adsorption of propene on silver surfaces, a model for catalytic combustion, DFT calculations showed that propene is chemisorbed and activated on the silver surface. mdpi.com These studies highlight the power of computational chemistry to predict and explain the behavior of molecules like this compound in complex catalytic environments.

Ligand Design and Its Impact on Selectivity and Activity

The design of phosphorus-based ligands is crucial in directing the outcome of catalytic reactions involving allylbenzenes, such as hydroformylation. The electronic and steric properties of these ligands, particularly their "bite angle," play a pivotal role in determining both the rate of reaction (activity) and the preferential formation of one product over another (selectivity).

In the rhodium-catalyzed hydroformylation of allylbenzenes, different phosphine (B1218219) ligands can steer the reaction towards either a linear or a branched aldehyde. For instance, the use of a Rh-NAPHOS (2,2′-bis[(diphenylphosphino)methyl]-1,1′-binaphthyl) catalytic system tends to favor the formation of the linear aldehyde with high selectivity. researchgate.net In contrast, a system employing 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand typically results in the formation of the branched aldehyde with a formyl group at the β-position relative to the phenyl ring. researchgate.net

The basicity of monophosphine ligands also significantly influences both the reaction rate and regioselectivity. researchgate.net However, a direct correlation between the steric characteristics of these ligands and the resulting regioselectivity has not been established. researchgate.net The choice of ligand is therefore a key determinant in achieving the desired product in the catalytic transformation of allylbenzenes.

Table 1: Effect of Different Ligands on the Regioselectivity of Allylbenzene Hydroformylation

| Catalyst System | Predominant Product | Selectivity |

| Rh-NAPHOS | Linear Aldehyde | ~95% |

| Rh-dppp | Branched Aldehyde (β-formyl) | ~70% |

This table illustrates how ligand choice dictates the regiochemical outcome in the hydroformylation of allylbenzenes, which is analogous to this compound.

Regioselectivity and Stereoselectivity in Catalytic Processes

Regioselectivity and stereoselectivity are fundamental concepts in catalysis, dictating the spatial orientation and isomeric purity of the products. In the context of this compound, these selectivities would be critical in reactions such as hydroformylation or polymerization.

Regioselectivity: As discussed in the previous section, the regioselectivity in the hydroformylation of allylbenzenes is strongly dependent on the ligand employed. The natural bite angle of diphosphine ligands in rhodium complexes has been shown to correlate with the regioselectivity of the reaction. researchgate.net This principle allows for the rational design of catalyst systems to favor a specific constitutional isomer. For example, in the hydroformylation of 1-alkenes, the use of a BisDiazaPhos (BDP) ligand with a rhodium catalyst has been shown to achieve high regioselectivity under mild conditions. nih.gov

Stereoselectivity: In polymerization reactions, stereoselectivity refers to the control over the stereochemistry of the polymer backbone. For instance, in the polymerization of propene using C1-symmetric salalen-M (M = Zr, Hf) catalysts, the ligand's coordination mode is a key factor in determining the stereoselectivity of the resulting polypropylene. nih.gov An unconventional mechanism for the formation of stereoerrors has been proposed, involving a change in the ligand's wrapping mode from a fac-mer to a fac-fac conformation. nih.gov Understanding these mechanisms is crucial for designing ligands that can enhance the stereoselectivity of the polymerization process. nih.govnih.gov

Table 2: Examples of Regio- and Stereoselective Catalytic Reactions

| Reaction | Substrate Type | Catalyst/Ligand | Key Selectivity Aspect | Finding |

| Hydroformylation | Allylbenzenes | Rh-diphosphine | Regioselectivity | Ligand bite angle correlates with the ratio of linear to branched products. researchgate.net |

| Polymerization | Propene | C1-symmetric salalen-M (M = Zr, Hf) | Stereoselectivity | Ligand wrapping mode (fac-mer vs. fac-fac) influences stereoerror formation. nih.gov |

This table provides examples of how catalyst and ligand systems control regioselectivity and stereoselectivity in reactions relevant to the functional groups present in this compound.

Kinetic Isotope Effects in Catalysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position alters the rate of a chemical reaction. A significant change in rate upon isotopic substitution indicates that the bond to the substituted atom is broken or formed in the rate-determining step of the reaction.

While no studies have specifically reported on the kinetic isotope effects in catalytic reactions of this compound, research on analogous systems provides a framework for how KIE could be applied. For example, in the oxidative dehydrogenation of propane (B168953) over a VOx/ZrO2 catalyst, normal KIEs were observed for the primary dehydrogenation and combustion of propane when deuterium (B1214612) was substituted for hydrogen. nih.gov This finding suggests that the C-H bond dissociation is a kinetically relevant step in these processes. nih.gov

Specifically, by comparing the reaction rates of CH3CH2CH3 and CH3CD2CH3, it was confirmed that the methylene (B1212753) C-H bond is activated in the rate-determining steps for both propane dehydrogenation and combustion. nih.gov Similarly, KIE studies could be designed for reactions involving this compound to probe the mechanism of C-H bond activation at the allylic position or other sites within the molecule.

Table 3: Kinetic Isotope Effects in the Oxidative Dehydrogenation of Propane

| Reactant Pair | Reaction | Kinetic Isotope Effect (kH/kD) | Conclusion |

| CH3CH2CH3 / CD3CD2CD3 | Primary Dehydrogenation | 2.8 | C-H bond dissociation is kinetically relevant. nih.gov |

| CH3CH2CH3 / CD3CD2CD3 | Propane Combustion | 1.9 | C-H bond dissociation is kinetically relevant. nih.gov |

| CH3CH2CH3 / CH3CD2CH3 | Propane Dehydrogenation | 2.7 | Methylene C-H bond is activated in the rate-determining step. nih.gov |

| CH3CH2CH3 / CH3CD2CH3 | Propane Combustion | 1.8 | Methylene C-H bond is activated in the rate-determining step. nih.gov |

This table illustrates the application of kinetic isotope effects to determine mechanistic details of a reaction involving C-H bond activation, a principle applicable to the study of this compound.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are excellent for describing the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time. By solving Newton's equations of motion, MD simulations can track the movements of atoms and provide a dynamic picture of the molecule.

For 3-(2-Isopropylphenyl)-1-propene, MD simulations would be invaluable for:

Conformational Sampling: The molecule has several rotatable bonds, allowing it to adopt numerous conformations. MD simulations could explore this conformational landscape to identify the most populated and energetically favorable shapes, as well as the pathways for transitioning between them.

Solvent Effects: By immersing the molecule in a simulated solvent environment, one could study how interactions with solvent molecules influence its structure and flexibility.

Electronic Property Characterization

The electronic properties of a molecule are central to its chemical reactivity and its interaction with light.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals indicates the likely sites of chemical attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally correlates with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

An FMO analysis of this compound would provide a visual and quantitative assessment of its potential reactivity in various chemical reactions.

Note: As no specific computational data for this compound is available in the scientific literature, data tables for its calculated properties cannot be provided. The tables below are illustrative examples of how such data would be presented if a computational study were performed.

Hypothetical Data Table 1: Example of DFT-Calculated Electronic Properties (Data are hypothetical and for illustrative purposes only)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.235 | -6.39 |

| ELUMO | -0.012 | -0.33 |

| HOMO-LUMO Gap | 0.223 | 6.06 |

Hypothetical Data Table 2: Example of Optimized Geometrical Parameters (Data are hypothetical and for illustrative purposes only)

| Parameter | Value |

|---|---|

| C=C (propene) Bond Length (Å) | 1.335 |

| C-C (phenyl-propene) Bond Length (Å) | 1.510 |

| C-C-C (propene) Bond Angle (°) | 125.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red and yellow regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are characterized by an excess of electron density. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, a theoretical MEP analysis would likely reveal a region of negative potential (red/yellow) associated with the π-electrons of the propene double bond and the phenyl ring. This suggests that these are the primary sites for electrophilic interactions. The hydrogen atoms of the isopropyl and propene groups would be expected to show regions of positive potential (blue), making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals).

In the case of this compound, NBO analysis would elucidate the hybridization of the carbon and hydrogen atoms. The sp² hybridization of the carbons in the phenyl ring and the double bond of the propene group, as well as the sp³ hybridization of the isopropyl group's central carbon and the terminal methyl carbons, would be confirmed.

Charge Distribution and Atomic Charges

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Various methods, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO theory, are used to assign partial charges to each atom.

For this compound, the carbon atoms of the phenyl ring and the propene double bond are expected to have slightly negative charges due to their higher electronegativity compared to the hydrogen atoms they are bonded to. The hydrogen atoms would, in turn, carry small positive charges. The specific values of these atomic charges provide a more quantitative understanding of the molecule's polarity and its potential for intermolecular interactions.

Computational Spectroscopy

Computational methods can predict various spectroscopic properties of a molecule, providing a valuable tool for interpreting experimental data and understanding the underlying molecular structure and dynamics.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus.

For this compound, theoretical calculations would predict a distinct set of chemical shifts for each unique proton and carbon atom. The aromatic protons on the phenyl ring would appear in the downfield region of the ¹H NMR spectrum, while the protons of the isopropyl and propene groups would have characteristic shifts in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic, vinylic, and aliphatic carbons. Comparing these predicted shifts with experimental data can aid in the definitive assignment of the NMR spectrum.

Calculation of Vibrational Frequencies and Scaling Factors

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational chemistry can calculate the harmonic vibrational frequencies corresponding to these modes. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations in the theoretical models. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor.

A computational vibrational analysis of this compound would yield a set of vibrational modes and their corresponding frequencies. These would include C-H stretching vibrations of the aromatic, vinylic, and aliphatic groups, C=C stretching of the double bond and the phenyl ring, and various bending and torsional modes. The predicted IR and Raman spectra can be simulated from these calculated frequencies and their intensities, providing a theoretical counterpart to experimental spectra.

Simulation of UV-Vis Spectra (e.g., Time-Dependent DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra. It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring and the propene double bond. TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding intensities of these electronic transitions. This information is valuable for understanding the photophysical properties of the molecule and for interpreting its experimental electronic spectrum.

Reaction Mechanism Modeling and Energetic Profiles

The study of reaction mechanisms and their corresponding energetic profiles provides a deep understanding of the transformation of reactants into products. For a compound like this compound, this would involve modeling specific reactions it might undergo, such as addition, oxidation, or rearrangement reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A critical aspect of modeling a chemical reaction is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. scm.comlibretexts.org This is a first-order saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. q-chem.comq-chem.com For a hypothetical reaction involving this compound, computational methods like Density Functional Theory (DFT) or ab initio methods would be employed to locate the geometry of this transition state.

Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) path is calculated. scm.comq-chem.commissouri.edu The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.commissouri.edu This calculation confirms that the identified transition state indeed connects the desired reactants and products. q-chem.commissouri.edu The IRC path is traced by following the gradient of the potential energy downhill from the transition state. scm.comq-chem.comq-chem.com This provides a detailed picture of the geometric changes that occur throughout the reaction. libretexts.org

Reaction Energetics and Kinetic Parameters

The energetic profile of a reaction provides crucial information about its feasibility and rate. Key parameters that would be calculated for a reaction of this compound include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔH): The difference in enthalpy between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Activation (ΔG‡): This parameter includes both enthalpic and entropic contributions to the energy barrier and is directly related to the reaction rate constant through the Eyring equation.

Reaction Free Energy (ΔG): The difference in Gibbs free energy between the products and the reactants, which determines the spontaneity of the reaction.

These parameters are typically calculated at a specific level of theory and basis set, and it is common to include corrections for zero-point vibrational energy (ZPVE) and thermal effects. The Arrhenius equation and Transition State Theory are then used to relate these computed energetic parameters to the macroscopic kinetic parameters of the reaction. nist.govnist.gov

Table 1: Hypothetical Energetic Parameters for a Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | Data not available | Energy barrier for the reaction. |

| Reaction Enthalpy (ΔH) | Data not available | Heat of reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | Free energy barrier for the reaction. |

| Reaction Free Energy (ΔG) | Data not available | Spontaneity of the reaction. |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

Should this compound exist in a crystalline form, its solid-state structure would be governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govresearchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.govresearchgate.net For a molecule like this compound, which is primarily a hydrocarbon, the dominant interactions would likely be H···H, C···H/H···C, and potentially C···C (π-π stacking) interactions. nih.gov The percentage contribution of each type of contact can be calculated, offering insights into the forces that stabilize the crystal packing. nih.govresearchgate.net

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

| H···H | Data not available | Interactions between hydrogen atoms. |

| C···H/H···C | Data not available | Interactions between carbon and hydrogen atoms. |

| C···C | Data not available | Interactions involving π-systems (π-π stacking). |

| Other | Data not available | Other minor contacts. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Isopropylphenyl)-1-propene, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts alkylation, where 2-isopropylbenzene reacts with allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of benzene derivative to allyl chloride) and reaction temperature (40–60°C). Post-reaction purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is recommended to isolate the product . Kinetic studies on similar alkenes suggest that excess catalyst (>10 mol%) may lead to side reactions, necessitating precise titration .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR should show characteristic signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.5–3.0 ppm, septet for CH) and the allylic protons (δ 5.0–5.5 ppm, multiplet). ¹³C NMR will confirm the quaternary carbon adjacent to the isopropyl group (δ 140–150 ppm) .

- IR Spectroscopy: Look for C=C stretching (1640–1680 cm⁻¹) and C-H bending in the aromatic region (700–800 cm⁻¹) .

- Mass Spectrometry (MS): The molecular ion peak (M⁺) should align with the molecular weight (C₁₂H₁₆), with fragmentation patterns indicating loss of the isopropyl group (m/z 105) .

Q. What purification strategies are effective for removing by-products like chlorinated derivatives?

Methodological Answer: By-products such as chlorinated alkenes (e.g., 2-chloro analogs) can be separated using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient. Recrystallization in ethanol at low temperatures (0–4°C) selectively precipitates the target compound due to differences in solubility . GC-MS analysis of fractions ensures purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic additions to this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying the most reactive site for electrophilic attack. For example, the allylic position adjacent to the isopropyl group may exhibit higher reactivity due to steric and electronic effects. Transition state analysis (using Gaussian 09 or ORCA) quantifies activation energies for competing pathways, guiding experimental design .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for alkene functionalization?

Methodological Answer: Contradictions in catalytic data (e.g., Pd vs. Rh catalysts) require systematic studies:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy: Monitor intermediates via Raman or FTIR to detect catalyst poisoning or side reactions .

- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting catalytic turnover .

Q. How does the compound’s stability under oxidative conditions impact its utility in polymer synthesis?

Methodological Answer: Accelerated aging studies (e.g., exposure to O₃ or UV light) assess oxidative stability. For this compound, the allylic C-H bond is susceptible to oxidation, forming epoxides or ketones. Stabilizers like hindered phenols (0.1–1.0 wt%) can mitigate degradation. Thermogravimetric analysis (TGA) under air/N₂ atmospheres quantifies decomposition thresholds, informing material applications .

Q. What biological assays are suitable for evaluating the compound’s interaction with enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., cytochrome P450 isoforms) to measure IC₅₀ values. Competitive binding is assessed via Lineweaver-Burk plots .

- Molecular Docking: AutoDock Vina predicts binding poses with proteins (e.g., cyclooxygenase-2), validated by site-directed mutagenesis .

- In Vitro Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) screen for therapeutic potential or toxicity .

Q. How can surface adsorption studies inform its environmental persistence?

Methodological Answer:

- Quartz Crystal Microbalance (QCM): Measures adsorption kinetics on indoor surfaces (e.g., glass, polymers) under controlled humidity .

- X-ray Photoelectron Spectroscopy (XPS): Identifies surface-bound degradation products (e.g., hydroxylated derivatives) .

- Computational Fluid Dynamics (CFD): Models airborne dispersion and deposition rates in confined environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.